molecular formula C8H9ClO2 B3043257 4-Chloro-1-(methoxymethoxy)benzene CAS No. 826-26-6

4-Chloro-1-(methoxymethoxy)benzene

Cat. No. B3043257
CAS RN: 826-26-6
M. Wt: 172.61 g/mol
InChI Key: NRSGHNNTZOAKCP-UHFFFAOYSA-N
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Description

“4-Chloro-1-(methoxymethoxy)benzene” is a chemical compound with the molecular formula C8H9ClO2 . It is also known by other names such as “1-chloro-4-(methoxymethoxy)benzene” and "4-Chloroanisole" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a chlorine atom and a methoxymethoxy group attached to it . The molecular weight of this compound is 172.61 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 172.61 . The compound has a storage temperature of 2-8°C .

Scientific Research Applications

Cationic Polymerization Initiators

1,4-Bis(1-methoxy-1-methylethyl)benzene, related to 4-Chloro-1-(methoxymethoxy)benzene, serves as a novel generation of initiators/transfer agents for cationic polymerizations. Its activation requires an excess of BCl3, indicating a complex formation between the ether and BCl3. This offers insights into the ion formation mechanism in cationic polymerizations (Dittmer, Pask, & Nuyken, 1992).

Crystallographic Studies

Crystallographic studies of compounds like 2-Chloro-N-(4-methoxyphenyl)benzamide provide insights into molecular structures and interactions, which are crucial in material science and drug design. These studies help understand the orientations and interactions of various substituted benzene rings, including chloro- and methoxy-substituted ones (Saeed & Simpson, 2010).

Environmental Pollutant Reduction

Research into compounds such as methyl triclosan, which contains a 4-chloro-2-methoxyphenoxy group, focuses on the environmental impacts and reduction of pollutants. Electrochemical reduction studies provide insights into the breakdown of such compounds, contributing to environmental cleanup efforts (Peverly et al., 2014).

Organic Synthesis

Chloromethylation of compounds like 4-iso-Octyl-1-methoxyl Benzene demonstrates the importance of this compound derivatives in organic synthesis, particularly in improving yield and selectivity. Such studies are vital for the development of efficient synthetic routes in organic chemistry (Yang Yi, 2009).

Pharmaceutical Manufacturing

Compounds structurally related to this compound, like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, are key intermediates in the manufacturing of therapeutic agents such as SGLT2 inhibitors for diabetes therapy. Research into their scalable synthesis is critical for the pharmaceutical industry (Zhang et al., 2022).

Ultrasonic Studies in Solvent Interactions

Ultrasonic studies of binary mixtures involving compounds like 4-methoxy benzoin provide insights into intermolecular interactions in various solvents. This is crucial for understanding solute-solvent dynamics in chemical processes (Thanuja, Nithya, & Kanagam, 2012).

Safety and Hazards

The safety information for “4-Chloro-1-(methoxymethoxy)benzene” indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . The compound has been assigned the GHS07 pictogram, with the signal word "Warning" .

properties

IUPAC Name

1-chloro-4-(methoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSGHNNTZOAKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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